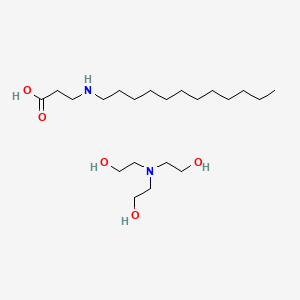
Triethanolamine lauryl aminopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol: and 3-(dodecylamino)propanoic acid are two distinct chemical compounds with unique properties and applications.
2-[bis(2-hydroxyethyl)amino]ethanol: It is hygroscopic and can absorb moisture and carbon dioxide from the air . This compound is widely used in various industrial applications, including as a surfactant, emulsifier, and corrosion inhibitor .
3-(dodecylamino)propanoic acid: is an amino acid-type amphoteric surfactant. It is a light-colored or colorless transparent liquid that is sensitive to pH and has good stability to hard water and heat . This compound is commonly used as a detergent, cleaning conditioner, antistatic agent for synthetic fibers, and softener .
Méthodes De Préparation
2-[bis(2-hydroxyethyl)amino]ethanol: is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine under controlled conditions . The reaction is exothermic and requires careful temperature control to prevent side reactions. Industrial production methods involve continuous processes with catalysts to enhance the reaction rate and yield .
3-(dodecylamino)propanoic acid: is synthesized by reacting dodecylamine with methyl acrylate at elevated temperatures (100°C) for 10-30 minutes . This reaction produces the desired product with high purity and yield. Industrial production methods may involve the use of solvents and catalysts to optimize the reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
2-[bis(2-hydroxyethyl)amino]ethanol: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include nitrilotriacetic acid, diethanolamine, and chloroethanol .
3-(dodecylamino)propanoic acid: can undergo reactions such as esterification, amidation, and neutralization . Common reagents used in these reactions include carboxylic acids, amines, and bases . Major products formed from these reactions include esters, amides, and salts .
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol: is used in various scientific research applications, including as a buffer in biochemical assays, a corrosion inhibitor in metalworking fluids, and a surfactant in the formulation of emulsions and dispersions . It is also used in the synthesis of complex organic molecules and as a stabilizer in the production of polymers .
3-(dodecylamino)propanoic acid: is used in scientific research as a surfactant in the formulation of detergents and cleaning agents . It is also used as an antistatic agent in the production of synthetic fibers and as a softener in textile processing . Additionally, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .
Mécanisme D'action
2-[bis(2-hydroxyethyl)amino]ethanol: exerts its effects through its ability to act as a surfactant and emulsifier . It reduces the surface tension of liquids, allowing for the formation of stable emulsions and dispersions. This compound also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation .
3-(dodecylamino)propanoic acid: functions as a surfactant by reducing the surface tension of liquids and enhancing the wetting and foaming properties of solutions . It also acts as an antistatic agent by neutralizing static charges on synthetic fibers, preventing the buildup of static electricity . Additionally, this compound can interact with other molecules to form stable complexes, improving the performance of cleaning and conditioning products .
Comparaison Avec Des Composés Similaires
2-[bis(2-hydroxyethyl)amino]ethanol: is similar to other alkanolamines, such as monoethanolamine and diethanolamine . it is unique in its ability to form stable emulsions and its effectiveness as a corrosion inhibitor . Similar compounds include monoethanolamine, diethanolamine, and methyldiethanolamine .
3-(dodecylamino)propanoic acid: is similar to other amino acid-type surfactants, such as sodium lauriminodipropionate and disodium lauriminodipropionate . Its uniqueness lies in its excellent foaming and wetting properties, as well as its stability in hard water and high temperatures . Similar compounds include sodium lauriminodipropionate, disodium lauriminodipropionate, and N-dodecyl-β-alanine .
Propriétés
Numéro CAS |
14171-00-7 |
|---|---|
Formule moléculaire |
C21H46N2O5 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3-(dodecylamino)propanoic acid |
InChI |
InChI=1S/C15H31NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;8-4-1-7(2-5-9)3-6-10/h16H,2-14H2,1H3,(H,17,18);8-10H,1-6H2 |
Clé InChI |
CVZYWFZBNHBFDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


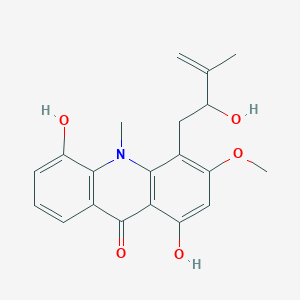

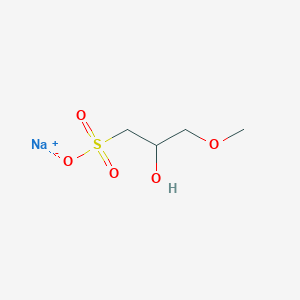


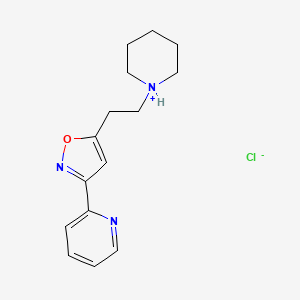
![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
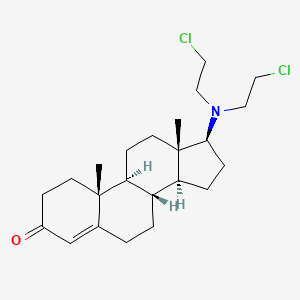

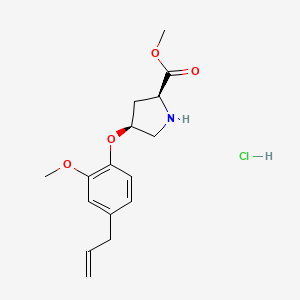
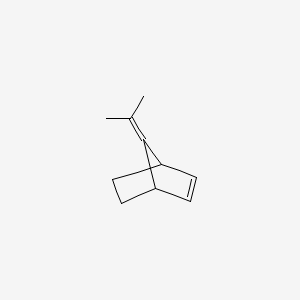
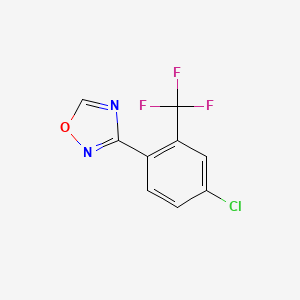
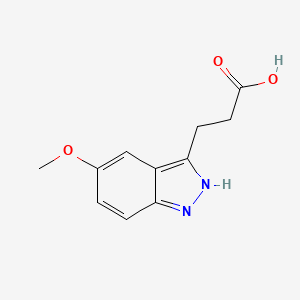
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
